L-Adenosine

Vue d'ensemble

Description

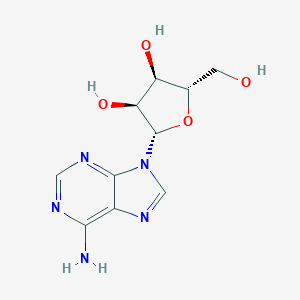

L-Adénosine est un composé organique qui se rencontre largement dans la nature sous forme de divers dérivés. Il se compose d'une molécule d'adénine liée à un sucre ribose via une liaison β-N9-glycosidique. L-Adénosine est l'une des quatre briques de nucléotides de l'ARN, et son dérivé, la désoxyadénosine, est une brique de l'ADN. Ces nucléosides sont essentiels à toute vie sur Terre .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L-Adénosine peut être synthétisée par différentes méthodes, notamment la synthèse chimique et les processus enzymatiques. Une méthode courante implique la condensation de l'adénine avec le ribose en présence d'un catalyseur. La réaction nécessite généralement un pH acide ou neutre et est effectuée à des températures élevées pour faciliter la formation de la liaison glycosidique.

Méthodes de production industrielle : Dans les milieux industriels, L-Adénosine est souvent produite par des procédés de fermentation utilisant des micro-organismes génétiquement modifiés. Ces micro-organismes sont conçus pour surproduire le nucléoside, qui est ensuite extrait et purifié par une série de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : L-Adénosine subit diverses réactions chimiques, notamment :

Oxydation : L-Adénosine peut être oxydée pour former l'inosine, ce qui implique l'élimination d'un groupe amino.

Réduction : Les réactions de réduction peuvent convertir L-Adénosine en sa forme désoxy correspondante, la désoxyadénosine.

Substitution : Les réactions de substitution peuvent se produire au niveau du groupe amino ou du groupement ribose, conduisant à la formation de divers dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogénoalcanes ou les chlorures d'acyle dans des conditions basiques ou acides.

Principaux produits :

Inosine : Formée par oxydation.

Désoxyadénosine : Formée par réduction.

Divers dérivés : Formés par des réactions de substitution.

4. Applications de la recherche scientifique

L-Adénosine a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisée comme précurseur dans la synthèse de divers nucléotides et analogues de nucléosides.

Biologie : Joue un rôle crucial dans le transfert d'énergie cellulaire en tant que partie de l'adénosine triphosphate (ATP) et de l'adénosine diphosphate (ADP).

Médecine : Utilisée dans le traitement de certaines arythmies cardiaques et comme agent de diagnostic dans l'imagerie de perfusion myocardique.

Industrie : Employée dans la production de produits pharmaceutiques et comme réactif biochimique dans les laboratoires de recherche

5. Mécanisme d'action

L-Adénosine exerce ses effets en se liant à des récepteurs spécifiques de la membrane cellulaire appelés récepteurs adénosine (A1, A2A, A2B et A3). Ces récepteurs sont couplés aux protéines G et médient diverses réponses physiologiques. Par exemple, l'activation des récepteurs A1 dans le cœur entraîne une diminution de la fréquence cardiaque et de la vitesse de conduction, tandis que l'activation des récepteurs A2A dans le cerveau a des effets neuroprotecteurs .

Composés similaires :

Inosine : Similaire à L-Adénosine mais dépourvue d'un groupe amino.

Désoxyadénosine : La forme désoxy de L-Adénosine, dépourvue d'un groupe hydroxyle sur le ribose.

Adénosine monophosphate (AMP) : Une forme phosphorylée de L-Adénosine.

Unicité : L-Adénosine est unique en raison de son rôle de brique fondamentale de l'ARN et de son implication dans divers processus biochimiques. Sa capacité à se lier à plusieurs sous-types de récepteurs et à médier divers effets physiologiques la distingue des autres nucléosides .

Applications De Recherche Scientifique

Cardiovascular Health

L-Adenosine is widely used in cardiology, particularly for its vasodilatory effects . It is employed in myocardial perfusion imaging to assess coronary artery disease by inducing stress on the heart without physical exertion. This is crucial for patients unable to perform exercise-based stress tests. Adenosine acts as a therapeutic agent for supraventricular tachycardia (SVT), helping to restore normal heart rhythm by slowing conduction through the atrioventricular node .

Cancer Research

Recent studies have highlighted the role of this compound in cancer biology. It has been shown to induce apoptosis (programmed cell death) in cancer cells, such as HepG2 liver cancer cells, through mechanisms involving caspase activation . The effective concentration for inhibiting cell growth was identified at 3 mmol/L, demonstrating a time- and dose-dependent relationship . This property positions this compound as a potential candidate for cancer therapies.

Neurological Disorders

Adenosine receptors are implicated in various neurological conditions. Research indicates that modulating adenosine signaling may offer therapeutic benefits in disorders such as Parkinson's disease and epilepsy. Its neuroprotective properties suggest that it could help in reducing neuronal damage during ischemic events .

Plant Growth Regulation

This compound has been studied for its effects on plant growth and development. In controlled environment studies, it was found to enhance the growth rate of rice seedlings significantly, suggesting its potential as a plant growth regulator . The mechanism appears to involve changes in membrane potentials and ion release from cell walls, which may initiate metabolic pathways conducive to growth.

| Study | Plant Type | Concentration | Growth Increase |

|---|---|---|---|

| Ries et al., 1990 | Rice | 100 μg L⁻¹ | Significant increase in dry weight |

Role in Cellular Processes

This compound is integral to cellular metabolism and energy transfer as part of ATP (adenosine triphosphate) synthesis. Its role extends to signaling pathways that regulate various physiological functions, including sleep-wake cycles and immune responses .

Adenosine-Induced Apoptosis in HepG2 Cells

A study demonstrated that treatment with 3 mmol/L this compound resulted in a significant increase in apoptotic cell numbers in HepG2 cells, highlighting its potential application in cancer therapy . The study utilized Hoechst staining and TUNEL assays to quantify apoptosis, showing that adenosine treatment led to marked DNA fragmentation compared to controls.

Myocardial Perfusion Imaging

In clinical settings, this compound is routinely used for pharmacologic stress testing in patients undergoing myocardial perfusion imaging (MPI). A case report illustrated its effectiveness in a patient with a history of myocardial infarction, where adenosine-induced stress revealed critical information about cardiac function .

Mécanisme D'action

L-Adenosine exerts its effects by binding to specific cell membrane receptors known as adenosine receptors (A1, A2A, A2B, and A3). These receptors are coupled to G proteins and mediate various physiological responses. For example, activation of A1 receptors in the heart leads to a decrease in heart rate and conduction velocity, while activation of A2A receptors in the brain has neuroprotective effects .

Comparaison Avec Des Composés Similaires

Inosine: Similar to L-Adenosine but lacks an amino group.

Deoxyadenosine: The deoxy form of this compound, lacking a hydroxyl group on the ribose.

Adenosine Monophosphate (AMP): A phosphorylated form of this compound.

Uniqueness: this compound is unique due to its role as a fundamental building block of RNA and its involvement in various biochemical processes. Its ability to bind to multiple receptor subtypes and mediate diverse physiological effects sets it apart from other nucleosides .

Activité Biologique

L-Adenosine, a naturally occurring nucleoside, plays a crucial role in various biological processes. Its biological activity is primarily mediated through its interaction with specific adenosine receptors (A1, A2A, A2B, and A3), which are distributed throughout the body, including the heart, brain, and immune system. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its effects by binding to adenosine receptors, leading to various intracellular responses:

- A1 Receptors : Activation results in decreased heart rate and reduced neurotransmitter release. It plays a role in cardioprotection during ischemia.

- A2A Receptors : Involved in vasodilation and inhibition of platelet aggregation. They also modulate neurotransmitter release in the brain.

- A2B Receptors : These receptors influence metabolic processes and have been implicated in sleep regulation.

- A3 Receptors : Primarily involved in anti-inflammatory responses and protection against cellular damage.

Biological Effects

This compound has diverse biological effects that can be categorized as follows:

- Cardiovascular Effects : this compound is known for its cardioprotective properties. It induces vasodilation and can reduce myocardial oxygen consumption. Studies show that adenosine administration can lead to atrial fibrillation (AF) in susceptible patients, indicating its complex role in cardiac rhythm regulation .

- Neurological Effects : In the central nervous system, this compound modulates neuronal excitability and has been shown to promote sleep by activating astrocytic A2B receptors. Research indicates that adenosine increases glucose consumption and glycolytic rates in astrocytes, facilitating lactate release during neuronal activity .

- Immunomodulatory Effects : this compound modulates immune responses by influencing T-cell activation and promoting anti-inflammatory pathways. It has been shown to inhibit the release of pro-inflammatory cytokines .

Therapeutic Applications

This compound's biological activity has led to its exploration in various therapeutic contexts:

- Cardiovascular Disease : Adenosine is used clinically as an antiarrhythmic agent for supraventricular tachycardia. Its ability to induce transient bradycardia can help restore normal heart rhythm .

- Neurological Disorders : Due to its neuroprotective properties, this compound is being investigated for potential use in conditions like epilepsy and neurodegenerative diseases. Its role in sleep regulation also suggests applications in sleep disorders .

- Cancer Therapy : Research indicates that this compound may play a role in tumor progression through its immunosuppressive effects. Targeting adenosine signaling pathways is being studied as a strategy for cancer immunotherapy .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Cardiac Arrhythmias : A study found that adenosine administration led to AF or flutter in 12% of patients with supraventricular tachycardia, demonstrating its arrhythmogenic potential .

- Neuroprotection : Research showed that activation of A2B receptors by adenosine increased lactate release from astrocytes during neuronal activity, suggesting a mechanism for neuroprotection during metabolic stress .

- Immunomodulation : A recent review emphasized the role of adenosine in modulating immune responses, particularly its capacity to inhibit T-cell proliferation and cytokine production .

Data Tables

Propriétés

IUPAC Name |

(2S,3S,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-DEGSGYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-adenosine?

A1: this compound shares the same molecular formula and weight as its D-enantiomer, which is C10H13N5O4 and 267.24 g/mol, respectively.

Q2: How does this compound interact with adenosine receptors compared to D-adenosine?

A2: Research suggests that this compound exhibits weaker binding to adenosine receptors compared to D-adenosine. Docking calculations showed that this compound binding to S-adenosyl-L-homocysteine (AdoHcy) hydrolase is energetically less favorable and less specific than D-adenosine binding. [] Additionally, this compound showed no inhibitory effect on contractions of the guinea pig bladder, unlike D-adenosine which is known to have an inhibitory effect. []

Q3: Does this compound act as a substrate for any enzymes involved in adenosine metabolism?

A3: While this compound is not a substrate for mammalian adenosine kinase or adenosine deaminase, it is deaminated by Plasmodium falciparum adenosine deaminase (PfADA) and serves as a substrate for human deoxycytidine kinase. [, ] Interestingly, human deoxycytidine kinase exhibits an unusual preference for L-enantiomers of 2′,3′-dideoxyadenosine and 2′,3′-didehydro-2′,3′-dideoxyadenosine over their D- counterparts. []

Q4: How does the interaction of this compound with human deoxycytidine kinase compare to that of D-adenosine?

A4: this compound, along with other L-nucleoside analogues, acts as a substrate for human deoxycytidine kinase, demonstrating a lack of enantioselectivity for this enzyme. This implies that both L- and D- adenosine can be phosphorylated by human deoxycytidine kinase. [, ]

Q5: Does this compound exhibit any pharmacological activity?

A5: While generally less active than D-adenosine, this compound and its derivatives demonstrate some pharmacological activity. For instance, L-adenylyl 5′-(β, γ-methylene)-diphosphonate (L-AMP-PCP) contracts the guinea pig bladder more potently than its D-enantiomer, AMP-PCP, and is also resistant to degradation. [, ]

Q6: Are there potential applications for this compound in treating diseases?

A6: The unique interactions of this compound and its derivatives with certain enzymes, such as Plasmodium falciparum adenosine deaminase (PfADA) and human deoxycytidine kinase, make them potential candidates for further investigation in the context of malaria and viral infections, respectively. [, , ]

Q7: What is the significance of the interaction between this compound and the Plasmodium falciparum nucleoside transporter (PfNT1)?

A7: Plasmodium falciparum, the parasite responsible for malaria, relies on purine salvage from its host. The parasite's nucleoside transporter, PfNT1, exhibits the unusual ability to transport this compound. [] This characteristic makes PfNT1 a potential target for antimalarial drug development, as inhibiting this compound transport could disrupt purine acquisition and impact parasite survival.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.